![molecular formula C15H21ClN2O B4960796 1-(3-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide](/img/structure/B4960796.png)
1-(3-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide
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Description
Synthesis Analysis
This compound is typically synthesized through complex organic reactions. Sugimoto et al. (1990) described the synthesis of similar 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the importance of substituents and their positions in enhancing activity. Another study by Bi (2014) reported on the synthesis of related compounds, emphasizing the steps involved in creating these complex molecules (Sugimoto et al., 1990) (Bi, 2014).
Molecular Structure Analysis
Kumar et al. (2016) discussed the molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound with structural similarities. X-ray diffraction studies were employed for structure proof. The study provides insights into the molecular structure analysis methods applicable to similar compounds (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be complex. Dimmock et al. (1998) synthesized related compounds and analyzed their chemical reactions, providing insights into the cytotoxicity and potential applications of such compounds (Dimmock et al., 1998).
Physical Properties Analysis
Studies by Weatherhead-Kloster et al. (2005) on similar compounds offer insights into the physical properties of these molecules, such as crystallization and polymorphism, which are key to understanding their behavior and potential applications (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, shedding light on the chemical properties and interactions of similar compounds (Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as prothrombin .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to undergo cyp catalyzed oxidation, followed by an elimination reaction, resulting in the liberation of an electrophilic intermediate .
Result of Action
Similar compounds have been reported to exhibit inhibitory activity against certain types of viruses .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-ethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-17-15(19)13-6-8-18(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVTUWWBUHAWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-N-ethylpiperidine-4-carboxamide |
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